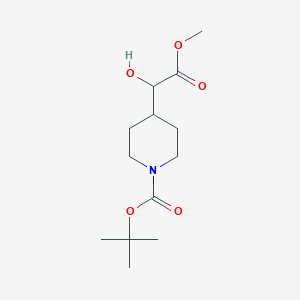

Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

CAS No.: 2120439-13-4

Cat. No.: VC4578757

Molecular Formula: C13H23NO5

Molecular Weight: 273.329

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2120439-13-4 |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.329 |

| IUPAC Name | tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(15)11(16)18-4/h9-10,15H,5-8H2,1-4H3 |

| Standard InChI Key | SKZQTWKTEQZFHW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)O |

Introduction

Structural Analysis and Molecular Features

The compound’s structure integrates three key components:

-

Piperidine Ring: A six-membered heterocycle with one nitrogen atom, providing conformational rigidity and serving as a scaffold for further substitutions .

-

1-Hydroxy-2-Methoxy-2-Oxoethyl Side Chain: A branched ethyl group featuring a hydroxyl (-OH) at the α-position, a methoxy (-OCH₃) at the β-position, and a ketone (=O) at the γ-position. This arrangement introduces both electrophilic (ketone) and nucleophilic (hydroxyl) sites, enabling reactions such as oxidations, esterifications, or nucleophilic additions.

-

Tert-Butyl Carbamate (Boc) Protecting Group: The Boc group shields the piperidine nitrogen, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions for downstream functionalization .

Comparative Analysis with Analogues:

-

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate : Lacks the hydroxyl group, highlighting the target compound’s unique capacity for hydrogen bonding and redox reactivity.

-

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate: Positions the hydroxyl on the piperidine ring rather than the side chain, altering solubility and intermolecular interactions.

Synthetic Strategies and Optimization

Retrosynthetic Pathways

The synthesis can be approached via:

-

Piperidine Functionalization: Starting from Boc-protected piperidine-4-carboxylic acid, introduce the hydroxy-methoxy-oxoethyl side chain through sequential alkylation and oxidation steps.

-

Side Chain Assembly: Construct the ethyl moiety separately, followed by coupling to the piperidine ring.

Stepwise Synthesis Protocol

-

Boc Protection: React piperidin-4-ylmethanol with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine as a base to form tert-butyl piperidine-1-carboxylate .

-

Side Chain Introduction:

-

Purification: Isolate via column chromatography (hexane/ethyl acetate gradient) and recrystallize from ethanol .

Optimization Challenges:

-

Regioselectivity: Ensuring hydroxylation occurs exclusively at the α-position requires controlled reaction conditions (e.g., low temperatures, catalytic asymmetric induction).

-

Ester Stability: The methoxy group may undergo transesterification under basic conditions; anhydrous environments and non-nucleophilic bases (e.g., DBU) mitigate this.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at ~1740 cm⁻¹ (C=O stretch, ester and ketone)

-

Broad band at ~3400 cm⁻¹ (-OH stretch).

Mass Spectrometry (HRMS)

Applications in Pharmaceutical and Polymer Chemistry

Drug Intermediate

The compound’s hydroxyl and ester groups facilitate derivatization into prodrugs or kinase inhibitors. For example, analogous structures are precursors to Vandetanib, a tyrosine kinase inhibitor used in cancer therapy .

Polymer Synthesis

The hydroxyl group enables ring-opening polymerization (ROP) with lactones or carbonates, yielding biodegradable polyesters with tunable thermal properties.

Comparative Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume